![molecular formula C9H9NO4S B3060699 Methyl 2-[(4-nitrophenyl)sulfanyl]acetate CAS No. 6625-35-0](/img/structure/B3060699.png)
Methyl 2-[(4-nitrophenyl)sulfanyl]acetate
説明
“Methyl 2-[(4-nitrophenyl)sulfanyl]acetate”, also known as “Methyl 4-nitrophenylthioacetate” or “Methyl p-nitrophenylthioacetate”, is a yellow crystalline compound with the molecular formula C9H9NO4S. It has a molecular weight of 227.23 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)CSC1=CC=C(C=C1)N+=O . This indicates that the compound contains a methyl ester group (COC=O), a sulfanyl group (CSC), and a nitro group (N+=O) attached to a phenyl ring (C1=CC=C(C=C1)).科学的研究の応用
Synthesis and Antimalarial Activity
Methyl 2-[(4-nitrophenyl)sulfanyl]acetate and its derivatives have been studied for their synthesis and potential antimalarial activities. A series of compounds synthesized from substituted 1-phenyl-2-propanones, proceeding through various derivatives, demonstrated significant antimalarial potency against Plasmodium berghei in mice. These studies suggest the potential of this compound derivatives in antimalarial drug development (Werbel et al., 1986).
Evaluation Against Leishmaniasis
Research on nitroimidazole-sulfanyl ethyl derivatives, related to this compound, has shown promising biological properties against Leishmania species, which cause cutaneous leishmaniasis. In vitro and in vivo evaluations indicated significant activity against Leishmania braziliensis and Leishmania mexicana, suggesting a potential application of this compound derivatives in treating cutaneous leishmaniasis (Blanco et al., 2021).
Metabolite Identification and Toxicity Studies
Studies on the urinary excretion of metabolites from related compounds, such as methyl parathion, have provided insights into the metabolism and potential toxicity of this compound derivatives. Understanding the metabolic pathways and excretion of these compounds is crucial for assessing their safety and environmental impact (Abu-Qare et al., 2000).
Safety and Hazards
“Methyl 2-[(4-nitrophenyl)sulfanyl]acetate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound.
特性
IUPAC Name |
methyl 2-(4-nitrophenyl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-4-2-7(3-5-8)10(12)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSYXPHEBMMRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984761 | |
| Record name | Methyl [(4-nitrophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6625-35-0 | |
| Record name | (4-Nitrophenyl)thio acetic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006625350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC52409 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl [(4-nitrophenyl)sulfanyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10984761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-NITROPHENYL)THIO ACETIC ACID METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17D6ECC7LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)
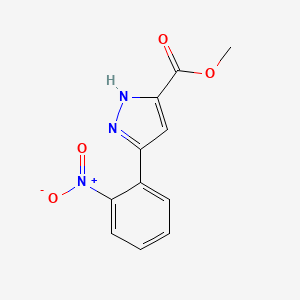
![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)

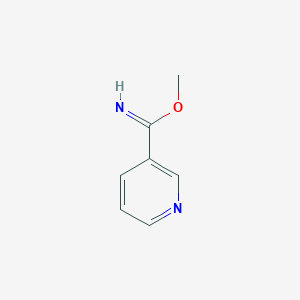
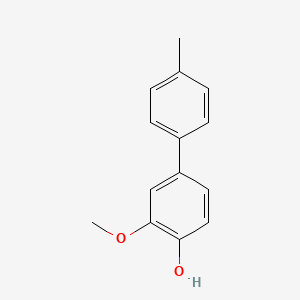
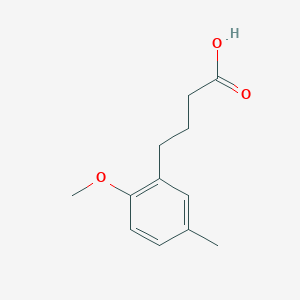
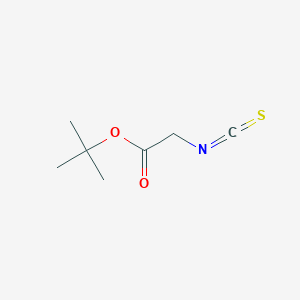


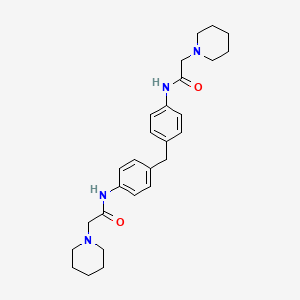
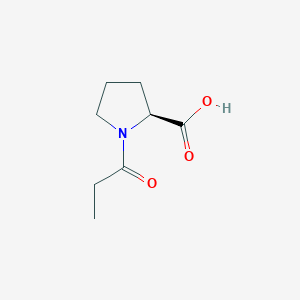
![4H-3,1-Benzoxazin-4-one, 2-[2-(2-thienyl)ethenyl]-](/img/structure/B3060637.png)

